![molecular formula C15H16FNO B8159862 3'-Fluoro-3-isopropoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8159862.png)
3'-Fluoro-3-isopropoxy-[1,1'-biphenyl]-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Fluoro-3-isopropoxy-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluorine atom at the 3’ position, an isopropoxy group at the 3 position, and an amine group at the 4 position of the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-3-isopropoxy-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods: In an industrial setting, the production of 3’-Fluoro-3-isopropoxy-[1,1’-biphenyl]-4-amine may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques .
化学反応の分析
Types of Reactions: 3’-Fluoro-3-isopropoxy-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitro derivatives, while reduction can produce secondary or tertiary amines .
科学的研究の応用
3’-Fluoro-3-isopropoxy-[1,1’-biphenyl]-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
作用機序
The mechanism of action of 3’-Fluoro-3-isopropoxy-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The fluorine atom and isopropoxy group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The amine group can form hydrogen bonds with target molecules, influencing their activity and function .
類似化合物との比較
- 3’-Fluoro-4-methoxy-[1,1’-biphenyl]-4-amine
- 3’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine
- 3’-Fluoro-3-ethoxy-[1,1’-biphenyl]-4-amine
Comparison: Compared to these similar compounds, 3’-Fluoro-3-isopropoxy-[1,1’-biphenyl]-4-amine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The fluorine atom at the 3’ position also contributes to its distinct properties, such as increased stability and specific interactions with molecular targets .
特性
IUPAC Name |
4-(3-fluorophenyl)-2-propan-2-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-10(2)18-15-9-12(6-7-14(15)17)11-4-3-5-13(16)8-11/h3-10H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCJMRRBISKQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C2=CC(=CC=C2)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8159780.png)
![4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8159784.png)
![1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene](/img/structure/B8159798.png)
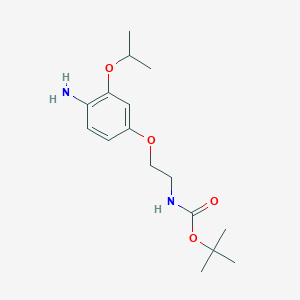
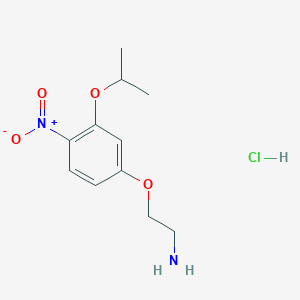
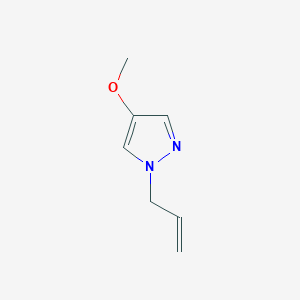
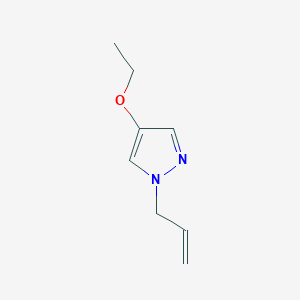
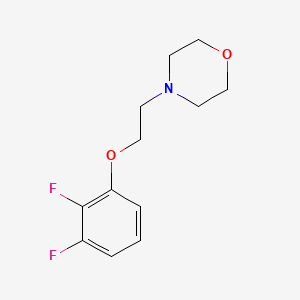
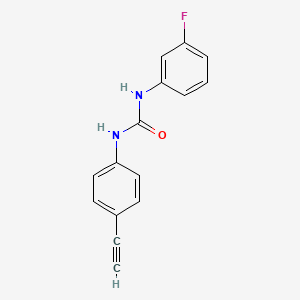
![3-(2-Methoxyethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B8159844.png)
![3-Isopropoxy-3'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B8159854.png)
![3-Ethoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8159872.png)
![3'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8159886.png)
![3-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8159892.png)
